N-Cyclohexyl-N-phenylglycyl-N-(4-methylphenyl)-L-lysinamide

Description

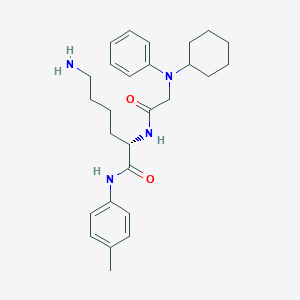

N-Cyclohexyl-N-phenylglycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic peptide-derived compound characterized by a lysinamide backbone modified with three distinct substituents: a cyclohexyl group, a phenyl group, and a 4-methylphenyl group. Structurally, it shares similarities with other N-substituted glycyl-L-lysinamides (e.g., N-benzylglycyl-N-(4-methylphenyl)-L-lysinamide, ) but distinguishes itself through the inclusion of a bulky cyclohexyl moiety. This substitution likely enhances lipophilicity compared to benzyl or smaller aryl groups, influencing physicochemical and pharmacokinetic properties.

Properties

CAS No. |

918436-15-4 |

|---|---|

Molecular Formula |

C27H38N4O2 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-(N-cyclohexylanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |

InChI |

InChI=1S/C27H38N4O2/c1-21-15-17-22(18-16-21)29-27(33)25(14-8-9-19-28)30-26(32)20-31(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2,4-5,10-11,15-18,24-25H,3,6-9,12-14,19-20,28H2,1H3,(H,29,33)(H,30,32)/t25-/m0/s1 |

InChI Key |

UWUNEVXLPBDRCB-VWLOTQADSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CN(C2CCCCC2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CN(C2CCCCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-Cyclohexyl-N-phenylglycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of cyclohexyl and phenyl groups along with an amino acid derivative. The molecular formula is with a molecular weight of approximately 450.30 g/mol. The compound features multiple functional groups, including amides and aromatic rings, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₈N₄O₂ |

| Molecular Weight | 450.30 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 11 |

| LogP (octanol-water partition coefficient) | 2.5 |

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Research indicates potential efficacy against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines.

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Interaction studies have employed various techniques such as:

- Molecular Docking : To predict binding affinities with target proteins.

- Enzyme Inhibition Assays : To determine the impact on enzymatic activity related to disease processes.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains, suggesting moderate effectiveness .

- Cancer Cell Proliferation : In vitro assays conducted on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values of 15 µM and 20 µM respectively) .

- Neuroprotection Studies : Research indicated that the compound could mitigate oxidative stress-induced apoptosis in SH-SY5Y neuronal cells, enhancing cell survival rates by up to 40% compared to untreated controls .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Amide Formation : Reaction between amino acids and cyclic amines.

- Chromatographic Purification : Employed to isolate the desired product from reaction mixtures.

Scientific Research Applications

Chemical Properties and Structure

N-Cyclohexyl-N-phenylglycyl-N-(4-methylphenyl)-L-lysinamide has a complex structure characterized by a cyclohexyl group, a phenyl group, and an amino acid derivative. Its molecular formula is with a molecular weight of approximately 350.49 g/mol. The presence of multiple functional groups, including amides and aromatic rings, contributes to its reactivity and biological activity.

Pharmaceutical Development

The compound is being investigated for its potential use in drug development due to its biological activity. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Research indicates significant inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : In vitro studies have shown that the compound can induce cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Study: Anticancer Activity Evaluation

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Materials Science

This compound can also serve as a component in polymers or coatings due to its chemical stability and reactivity. This application is particularly relevant in developing advanced materials with specific mechanical and thermal properties.

Interaction Studies

Understanding the binding affinity of this compound with biological targets is crucial for optimizing its therapeutic use. Techniques such as:

- Molecular Docking Studies : These studies help predict how the compound interacts with specific proteins or enzymes.

- Binding Affinity Assays : These assays measure the strength of the interaction between the compound and its target, providing insights into its potential efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound’s key structural differentiators include:

- Cyclohexyl Group : Introduces steric bulk and lipophilicity, contrasting with benzyl () or 3-methylphenyl () groups in related lysinamides.

- 4-Methylphenyl Group : Shared with analogs (e.g., ), this group contributes to aromatic interactions and moderate hydrophobicity.

- Phenyl Group : Common in pharmacophores, it facilitates π-π stacking but may reduce solubility compared to polar substituents.

Table 1: Structural and Physicochemical Comparison

*Log P and drug-likeness values for the target compound are estimated based on structural analogs .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (Log P) : The cyclohexyl group in the target compound likely increases Log P compared to benzyl-substituted analogs (e.g., ~3.5 in vs. ~5.0 estimated). This may enhance blood-brain barrier (BBB) permeability but reduce aqueous solubility .

- Solubility : High lipophilicity correlates with poor solubility, as seen in 2-(4-methylphenyl) Indolizine (). The target compound may require formulation optimization for oral bioavailability.

- Hydrogen Bonding: Four H-bond donors/acceptors (similar to and ) suggest moderate polar surface area, balancing permeability and solubility.

Crystallographic and Solid-State Behavior

Compounds with 4-methylphenyl groups (e.g., ) exhibit significant molecular twisting (dihedral angles ~56°) and crystal packing stabilized by weak interactions (C–H⋯X, π-π). The target compound’s cyclohexyl group may disrupt such packing, leading to altered melting points or stability profiles .

Functional Comparisons and Implications

- The cyclohexyl substitution could improve target affinity in lipophilic environments (e.g., membrane-bound receptors).

- Synthetic Complexity : The cyclohexyl group may introduce challenges in regioselective synthesis compared to simpler aryl substituents ().

Preparation Methods

Stepwise Synthesis

Formation of the Glycyl Derivative : The initial step often involves the formation of a glycyl derivative from phenylglycine and cyclohexylamine using standard peptide coupling reagents such as carbodiimides.

Amide Bond Formation : Subsequent reactions involve the formation of amide bonds between the glycyl derivative and other amino acid derivatives, particularly L-lysine derivatives modified with a 4-methylphenyl group.

Purification : After each synthetic step, purification techniques such as high-performance liquid chromatography (HPLC) or column chromatography are employed to isolate the desired product and remove byproducts.

Solid-Phase Synthesis

An alternative method includes solid-phase synthesis techniques, which allow for the sequential addition of amino acids to a solid support resin. This method provides better control over the reaction conditions and can enhance yield and purity:

Resin Attachment : The first amino acid is attached to a resin.

Coupling Reactions : Subsequent amino acids are coupled in a controlled manner, often using Fmoc (9-fluorenylmethoxycarbonyl) chemistry for protection.

Cleavage : The final product is cleaved from the resin using acidic conditions, yielding this compound in a purifiable form.

Analytical Techniques

To ensure the quality and efficacy of the synthesized compound, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) : Used for structural confirmation and purity assessment.

Mass Spectrometry (MS) : Provides molecular weight determination and structural insights.

Infrared Spectroscopy (IR) : Assists in identifying functional groups present in the compound.

Research Findings

Recent studies indicate that compounds similar to this compound exhibit significant biological activities, including potential therapeutic effects against various diseases. Preliminary findings suggest that modifications in the structure can enhance binding affinity to biological targets, making this compound a candidate for further pharmacological evaluation.

Comparative Analysis

To illustrate how this compound compares to structurally similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Cyclohexyl-N'-phenyl-p-phenylenediamine | Contains two phenylene groups | Known allergen; used in rubber products |

| N-Cyclohexyl-Methylone | Similar amine structure; psychoactive properties | Exhibits stimulant effects |

| Dicyclohexylamine | Two cyclohexane rings; simpler structure | Used as a solvent and corrosion inhibitor |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclohexyl-N-phenylglycyl-N-(4-methylphenyl)-L-lysinamide, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise peptide coupling strategy is recommended. Begin by protecting the lysinamide amine group (e.g., using Boc protection). Subsequent coupling of the glycyl moiety can be achieved using activating agents like HATU or DIPEA in anhydrous DMF. After deprotection, introduce the cyclohexyl and 4-methylphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling. Monitor reaction progress via TLC and confirm intermediate purity using LC-MS. Optimize solvent polarity (e.g., DCM for non-polar steps, DMF for polar intermediates) and temperature (25–60°C) to minimize side products .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Assign 1H and 13C NMR signals based on substituent effects. For example, cyclohexyl protons appear as complex multiplets (δ 1.2–1.8 ppm), while aromatic protons from phenyl/4-methylphenyl groups resonate at δ 6.8–7.4 ppm .

- FT-IR : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and N–H bending (1550 cm⁻¹).

- HRMS : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.

- HPLC : Employ a C18 column with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography data and computational structural models be resolved?

- Methodological Answer : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) in the crystal lattice. Compare experimental X-ray data (e.g., bond lengths, angles) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Discrepancies in torsional angles may arise from crystal packing forces not accounted for in gas-phase simulations. Use molecular dynamics (MD) simulations in explicit solvent to refine conformational predictions .

Q. What experimental designs are suitable for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations (1–100 μM).

- Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with site-directed mutagenesis of key residues in the target protein .

Q. How can researchers address solubility challenges in biological assays without compromising structural integrity?

- Methodological Answer :

- Co-solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute into assay buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80).

- Prodrug Derivatization : Temporarily modify polar groups (e.g., esterify carboxylates) to enhance membrane permeability, followed by enzymatic cleavage in situ.

- Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous solutions to optimize formulation .

Data Analysis and Optimization

Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative/reductive conditions (H2O2, glutathione). Analyze degradation products via LC-MS/MS.

- pH-Rate Profiling : Measure hydrolysis rates across pH 1–10 to identify labile bonds (e.g., amide or ester linkages). Stabilize via structural modifications (e.g., replacing glycine with D-amino acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.